molecular formula C14H9ClF3NO4S B12317148 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 326182-69-8

3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid

Cat. No.: B12317148
CAS No.: 326182-69-8
M. Wt: 379.7 g/mol
InChI Key: KJQMJTKIOYXMAZ-UHFFFAOYSA-N
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Description

3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a complex organic compound with the molecular formula C14H9ClF3NO4S It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to further reactions, including nitration, reduction, and hydrolysis, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The chloro group may also participate in interactions with the target, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and chloro groups but lacks the sulfamoyl group.

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of chlorine.

    2-Chloro-α,α,α-trifluoro-m-toluic acid: Similar trifluoromethyl and chloro groups but different overall structure.

Uniqueness

3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable tool in various research applications.

Properties

CAS No.

326182-69-8

Molecular Formula

C14H9ClF3NO4S

Molecular Weight

379.7 g/mol

IUPAC Name

3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C14H9ClF3NO4S/c15-11-5-4-9(14(16,17)18)7-12(11)19-24(22,23)10-3-1-2-8(6-10)13(20)21/h1-7,19H,(H,20,21)

InChI Key

KJQMJTKIOYXMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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